tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclobutylamino group, and a chloroacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms tert-butyl (2-chloroacetyl)carbamate, which is then reacted with cyclobutylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Oxidation and Reduction: Formation of oxidized or reduced derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a potential lead compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- tert-Butyl (2-chloroacetyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness: The presence of the cyclobutylamino group adds to its structural complexity and potential biological activity .
Properties
Molecular Formula |
C15H27ClN2O3 |
---|---|
Molecular Weight |
318.84 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate |
InChI |
InChI=1S/C15H27ClN2O3/c1-5-11(17-14(20)21-15(2,3)4)10-18(13(19)9-16)12-7-6-8-12/h11-12H,5-10H2,1-4H3,(H,17,20) |
InChI Key |
UEPXPFSVCVTIQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C1CCC1)C(=O)CCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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